

L-Phenylalaninamide Hydrochloride: A Versatile Intermediate in Drug Discovery

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Compound of Interest

Compound Name: *L*-Phenylalaninamide hydrochloride

Cat. No.: B554978

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Abstract

L-Phenylalaninamide hydrochloride is a pivotal chiral building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse range of therapeutic agents. Its inherent stereochemistry and reactive amine and amide functionalities make it an ideal starting material for the development of complex molecules, including antimycobacterials, protease inhibitors, and kinase inhibitors. This document provides detailed application notes and experimental protocols for the utilization of **L-Phenylalaninamide hydrochloride** in drug discovery, highlighting its role in the synthesis of $\text{N}\alpha$ -aryloyl-*N*-aryl-phenylalanine amides (AAPs) and peptidomimetic inhibitors.

Introduction

L-Phenylalaninamide hydrochloride, the hydrochloride salt of the amide derivative of L-phenylalanine, is a white to off-white crystalline powder readily soluble in water.^{[1][2]} Its structure combines a primary amine, a carboxamide, and a benzyl side chain, providing multiple points for chemical modification. This chirality is crucial for stereoselective synthesis, a cornerstone of modern drug development, as the biological activity of enantiomers can differ significantly.^{[3][4]} As a key pharmaceutical intermediate, **L-Phenylalaninamide hydrochloride** serves as a foundational element in the construction of peptide-based and peptidomimetic drugs, enabling the creation of diverse chemical libraries for high-throughput screening and lead optimization.^{[3][5]}

Physicochemical Properties and Specifications

A summary of the typical physicochemical properties of **L-Phenylalaninamide hydrochloride** is presented in Table 1. High purity of this intermediate is essential to ensure the efficacy and safety of the final active pharmaceutical ingredients (APIs).[\[3\]](#)[\[6\]](#)

Property	Value	Reference
CAS Number	65864-22-4	[6]
Molecular Formula	C ₉ H ₁₃ ClN ₂ O	[6]
Molecular Weight	200.67 g/mol	[1]
Appearance	White to off-white crystalline powder	[1] [2]
Melting Point	234 °C	[1]
Boiling Point	356.9 °C at 760 mmHg	[1]
Solubility	Soluble in water	[1]
Purity	≥ 99%	[6]
Optical Rotation	$[\alpha]^{20}/D = +15.0$ to $+23.0^\circ$ (c=2, H ₂ O)	[1]

Applications in Drug Discovery

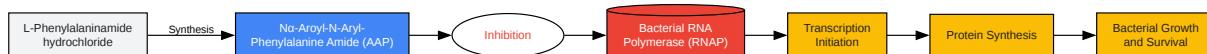
L-Phenylalaninamide hydrochloride is a versatile starting material for the synthesis of various classes of therapeutic agents.

Antimycobacterial Agents: $\text{N}\alpha\text{-Aroyl-N-Aryl-}$ Phenylalanine Amides (AAPs)

$\text{N}\alpha\text{-aroyl-N-aryl-phenylalanine amides}$ (AAPs) are a promising class of antimycobacterial agents that have shown significant activity against *Mycobacterium tuberculosis* and other non-tuberculous mycobacteria.[\[2\]](#)[\[4\]](#)[\[7\]](#) These compounds act by inhibiting the bacterial DNA-directed RNA polymerase, a different mechanism from rifamycins, which reduces the likelihood

of cross-resistance.[2][8] **L-Phenylalaninamide hydrochloride** can serve as a key precursor for the synthesis of the core phenylalaninamide scaffold of AAPs.

Mechanism of Action: AAPs non-covalently bind to a pocket in the β subunit of the bacterial RNA polymerase, distinct from the rifampicin binding site. This binding event allosterically inhibits the transcription initiation process, thereby halting protein synthesis and leading to bacterial cell death.



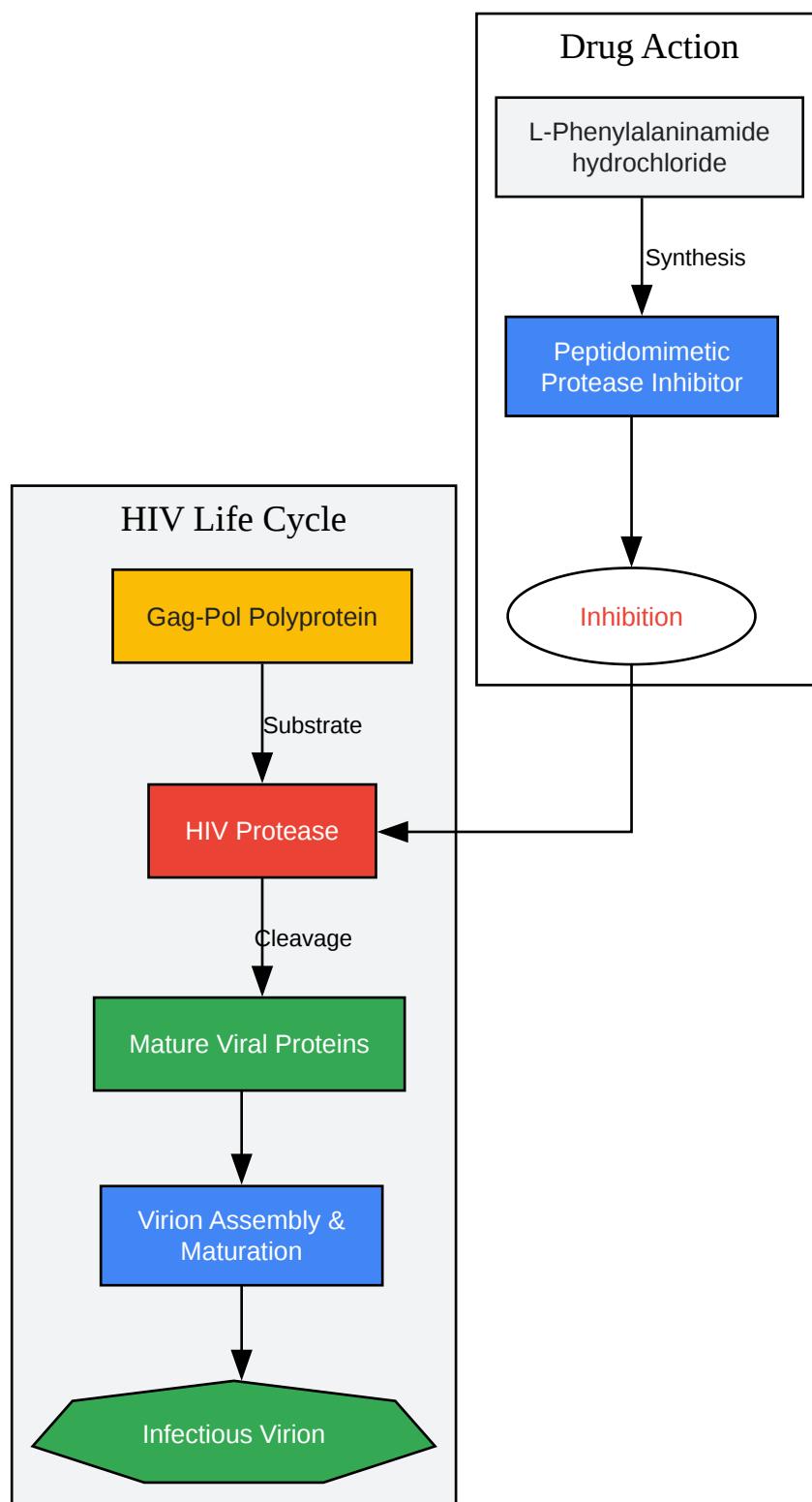
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Fig 1. Synthesis and mechanism of action of AAPs.

HIV Protease Inhibitors

L-Phenylalaninamide hydrochloride is a valuable building block for the synthesis of peptidomimetic HIV protease inhibitors. These drugs are designed to mimic the natural substrates of the HIV protease, an enzyme crucial for the maturation of the virus.[9][10] By competitively inhibiting this enzyme, they prevent the cleavage of viral polyproteins, resulting in the production of immature, non-infectious viral particles.[6][10] The phenylalanine scaffold is a common feature in many HIV protease inhibitors, such as Saquinavir.[11][12]

Signaling Pathway Involvement: HIV protease inhibitors directly interfere with the viral life cycle. By blocking the protease, they prevent the formation of mature viral proteins required for assembly. This disruption of the viral replication cycle is the primary mechanism of action. Additionally, some HIV protease inhibitors have been shown to have off-target effects on host cell signaling pathways, such as the MAPK signaling pathway, which can contribute to both therapeutic and adverse effects.[1]



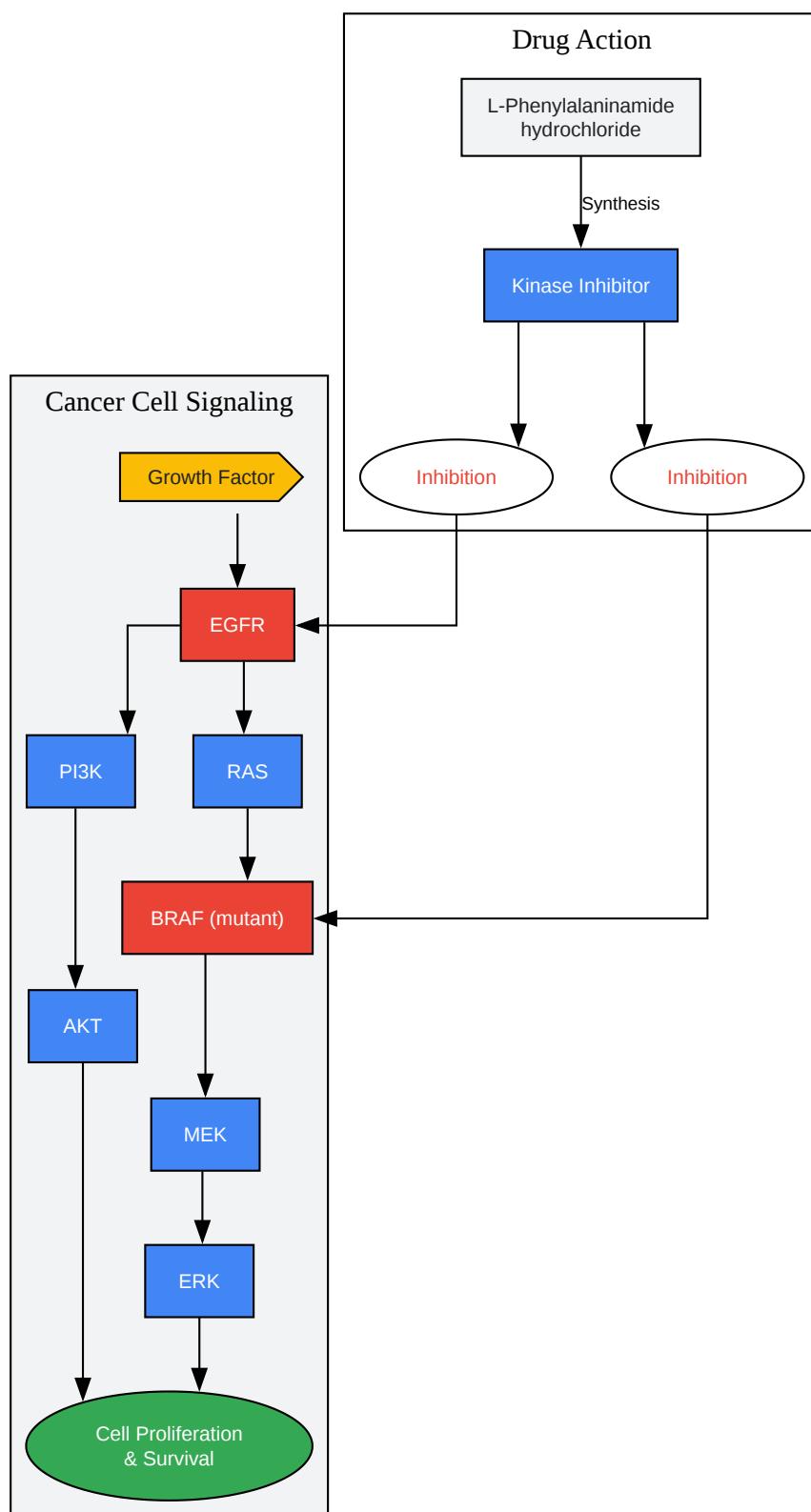
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Fig 2. Role of L-Phenylalaninamide hydrochloride in HIV protease inhibitor synthesis.

Kinase Inhibitors

The phenylalaninamide scaffold can also be incorporated into the design of kinase inhibitors, which are a major class of anticancer drugs. Kinases like BRAF and EGFR are often mutated or overexpressed in various cancers, leading to uncontrolled cell proliferation and survival.[\[13\]](#) [\[14\]](#) Inhibitors targeting these kinases can block downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, thereby inducing apoptosis and halting tumor growth.[\[13\]](#) [\[14\]](#) The versatility of the **L-Phenylalaninamide hydrochloride** scaffold allows for the introduction of various substituents to optimize binding to the kinase active site.

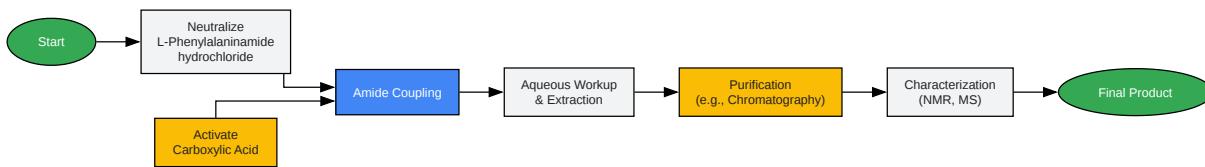
Signaling Pathway Involvement: In BRAF-mutant melanoma, for example, the mutated BRAF protein constitutively activates the MAPK/ERK pathway. Inhibitors can block this activation. Similarly, in non-small cell lung cancer with EGFR mutations, inhibitors can prevent the autophosphorylation of EGFR and subsequent activation of both the MAPK/ERK and PI3K/AKT pathways.[\[13\]](#)[\[14\]](#)

[Click to download full resolution via product page](#)**Fig 3. L-Phenylalaninamide hydrochloride as a scaffold for kinase inhibitors.**

Experimental Protocols

The following protocols provide detailed methodologies for the N-acylation of **L-Phenylalaninamide hydrochloride**, a key step in the synthesis of the aforementioned drug classes.

General Experimental Workflow



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- To cite this document: BenchChem. [L-Phenylalaninamide Hydrochloride: A Versatile Intermediate in Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b554978#l-phenylalaninamide-hydrochloride-as-an-intermediate-in-drug-discovery>]

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